molecular formula C7H8FN B026447 4-Fluorobenzylamine CAS No. 140-75-0

4-Fluorobenzylamine

Cat. No.: B026447
CAS No.: 140-75-0
M. Wt: 125.14 g/mol
InChI Key: IIFVWLUQBAIPMJ-UHFFFAOYSA-N
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Description

4-Fluorobenzylamine is an organic compound belonging to the class of phenylmethylamines. It consists of a benzene ring substituted with a fluorine atom and an amine group. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

4-Fluorobenzylamine is known to interact with certain enzymes and proteins. For instance, it has been identified as a target of the enzyme trypsin-1

Molecular Mechanism

It is known to interact with trypsin-1 , but the details of this interaction, including whether it results in enzyme inhibition or activation, and its impact on gene expression, are not clear

Comparison with Similar Compounds

Uniqueness: 4-Fluorobenzylamine is unique due to the presence of both a fluorine atom and an amine group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential biological activity as a potassium channel blocker .

Properties

IUPAC Name

(4-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8FN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFVWLUQBAIPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7059698
Record name Benzenemethanamine, 4-fluoro-
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Molecular Weight

125.14 g/mol
Source PubChem
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Physical Description

Colorless or pale yellow liquid with an amine-like odor; [Alfa Aesar MSDS]
Record name 4-Fluorobenzylamine
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CAS No.

140-75-0
Record name 4-Fluorobenzylamine
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Record name 4-Fluorobenzylamine
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Record name 4-Fluorobenzylamine
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Record name Benzenemethanamine, 4-fluoro-
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Record name Benzenemethanamine, 4-fluoro-
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Record name 4-fluorobenzylamine
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Synthesis routes and methods I

Procedure details

A mixture of 6-chloro-4-ethoxy-pyrido[3,2-d]pyrimidin-2-ylamine (0.22 g), 4-fluorobenzaldehyde (2.0 mmol), acetic acid 5.0 mmol) and molecular sieves (10 mg) in DCE (3 mL) was stirred at room temperature for 30 minutes. NaBH(OAc)3 was added portion by portion. The mixture was stirred for 16 hours, and then quenched by adding saturated aqueous NaHCO3. The solution was partitioned with DCM. The organic layer was dried over Na2SO4 and concentrated to afford the crude product which was purified by flash chromatography using hexane/ethyl acetate as eluting solvent. 0.33 g of 6-chloro-4-ethoxy-pyrido[3,2-d]pyrimidin-2-yl)-(4-fluoro-benzyl)-amine (Example 61) was obtained (yield: 50%) as a white solid which was characterized by its mass spectrum as follows: MS (m/z) 333.1 [M+H]+.
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Among the advantages of the novel route of synthesis of raltegravir is the regioselective methylation of N-(4-fluorobenzyl)-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-1,6-dihydro-5-hydroxy-6-oxopyrimidine-4-carboxamide (VI) obtained by amidation of methyl-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-1,6-dihydro-5-hydroxy-6-oxopyrimidine-4-carboxylate (Va) with p-fluorobenzyl amine. The methylation reaction provides regioselectivity of more than 99% as against methylation of oxygen at 6th position, thereby resulting in a higher yield of more than 90%. The yield for the methylation reaction is in the range of 88 to 90%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(4-fluorobenzyl)-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-1,6-dihydro-5-hydroxy-6-oxopyrimidine-4-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

2-Chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-(4-fluoro-benzyl)-amine was prepared from 8-bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine (2.00 g, 8.60 mmol), and 4-fluorobenzylamine (1.11 mL, 9.72 mmol) in a manner analogous to Example 2d. Product isolated as an off-white solid, (1.94 g. 82%). 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 8.08 (d, J=6.5 Hz, 1H), 7.42 (m, 2H), 7.29 (m, 1H), 7.13 (t, J=17.1, 8.6 Hz, 2H), 6.95 (t, J=14.7, 7.3 Hz, 1H), 6.42 (d, J=7.8 Hz, 1H), 4.45 (d, J=6.0 Hz, 2H). 396b) N(8)-(4-Fluoro-benzyl)-N(2)-[3-(4-methyl-piperazin-1-yl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridine-2,8-diamine was prepared from (2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-(4-fluoro-benzyl)-amine (0.288 g, 1.04 mol) and 3-(4-methylpiperazin-1-yl)aniline (223 mg, 1.17 mol) in a manner analogous to Example 2d. Product isolated as red foam (83.06 mg, 18.5%). 1H NMR (400 MHz, (D3C)2SO, δ, pap): 9.16 (s, 1H), 7.96 (d, J=6.3 Hz, 1H), 7.43 (t, J=12.8, 6.7 Hz, 2H), 7.26 (m, 2H), 7.18-7.06 (m, 3H), 6.72 (t, J=14.3, 7.2 Hz, 1H), 6.45 (m, 2H), 6.32 (d, J=8.4 Hz, 1H), 4.50 (d, J=5.7 Hz, 2H), 3.11 (s, 4H), 2.45 (s, 4H), 2.22 (s, 3H). MS=432 (MH)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.11 mL
Type
reactant
Reaction Step One
[Compound]
Name
396b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-(4-fluoro-benzyl)-amine
Quantity
0.288 g
Type
reactant
Reaction Step Two
Quantity
223 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluorobenzylamine
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4-Fluorobenzylamine
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4-Fluorobenzylamine
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4-Fluorobenzylamine
Reactant of Route 5
4-Fluorobenzylamine
Reactant of Route 6
Reactant of Route 6
4-Fluorobenzylamine

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